BrettPhos Palladacycle

Buchwald-Hartwig amination primary amines catalyst loading

Coupling challenging aryl halides with amines often demands glovebox handling and fails with heteroaryl chlorides. BrettPhos Palladacycle G3 solves this as an air- and moisture-stable precatalyst that activates efficiently under mild basic conditions. • Enables C-N coupling of primary anilines at 0.05-0.5 mol% loading without inert atmosphere • Tolerates free OH, NH, COOH, and enolizable ketones-eliminating protection/deprotection steps • Effective for 5-membered heteroaryl chlorides where other catalysts fail Supplied with consistent ≥98% purity and precise 1:1 L:Pd ratio for reproducible scale-up.

Molecular Formula C43H63ClNO2PPd
Molecular Weight 798.8 g/mol
Cat. No. B13385344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrettPhos Palladacycle
Molecular FormulaC43H63ClNO2PPd
Molecular Weight798.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
InChIInChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
InChIKeyIWMMXPNBCHCFCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BrettPhos Palladacycle Procurement Guide


BrettPhos Palladacycle, specifically the third-generation (G3) Buchwald precatalyst (CAS 1470372-59-8), is an air- and moisture-stable palladium(II) complex featuring a BrettPhos ligand (2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) and a 2-aminobiphenyl methanesulfonate scaffold . It is designed for efficient activation to the active monoligated Pd(0) species under mild basic conditions, enabling a wide range of C–N, C–O, and C–C bond-forming reactions [1]. The compound is a solid with a molecular weight of 906.50 g/mol and a melting point of 150–193 °C (decomposition) .

Pre-activated Pd(II) precatalyst for C–N, C–O, and C–C cross-coupling
Generates active monoligated Pd(0) species under mild basic conditions
Reported substrate scope includes functionalized aryl chlorides, heteroaryl halides, and primary/secondary amines
Selection context: Primary aniline and protic-substrate tolerant workflows
Benchtop-stable G3 scaffold; air- and moisture-tolerant handling
Supports parallel synthesis and teaching-lab workflows

Why Generic Substitution Fails


Substituting BrettPhos Palladacycle with a different Buchwald precatalyst or ligand is not trivial; performance diverges sharply based on substrate electronic and steric demands. For instance, in the coupling of p-methoxybromobenzene with aniline, BrettPhos-based systems complete the reaction in 10 minutes, whereas RuPhos-based systems require 3 minutes for the same aryl halide with morpholine, highlighting that each ligand-precatalyst combination has a unique substrate-dependent activity profile [1]. Furthermore, DFT studies reveal that the rate-limiting step differs: oxidative addition for Pd-BrettPhos versus reductive elimination for Pd-RuPhos, meaning that reaction optimization must be tailored to the specific catalytic system [2]. These quantifiable differences underscore that procurement decisions must be driven by specific reaction requirements, not class-level assumptions.

BrettPhos
Oxidative addition rate-limiting; kinetically favored for primary anilines
RuPhos
Reductive elimination rate-limiting; reported faster for morpholine and secondary amines
SPhos
May yield lower conversion in α-arylation with protic functional groups; ligand-specific performance
Each Buchwald ligand-precatalyst pair has a distinct substrate-dependent activity profile. Reaction optimization cannot be transferred across systems without re-validation.

Quantifiable Differentiation Evidence


Primary Amine Coupling Performance

BrettPhos Palladacycle enables the coupling of functionalized aryl chlorides with primary aliphatic amines at Pd loadings of 0.05–0.5 mol%, achieving yields of 74–94% in 12–16 hours [1]. In direct comparison to previously reported Josiphos-type ligand systems, BrettPhos affords higher yields in shorter reaction times with equal or lower Pd loadings [2]. For example, coupling 4-chlorophenol with n-butylamine using BrettPhos (0.1 mol% Pd) gives 94% yield in 16 h, whereas the Josiphos system required 0.5 mol% Pd for 24 h to achieve lower yields [2].

Primary Amine Coupling
Head-to-head
94% yield, 0.1 mol% Pd, 16 h vs. Josiphos system (0.5 mol% Pd, 24 h, lower yield)
Supports catalyst loading reduction and throughput review
Reported for 4-chlorophenol + n-butylamine; LHMDS/THF, 65–80 °C
Buchwald-Hartwig amination primary amines catalyst loading

Aniline Coupling Reaction Kinetics

DFT calculations and experimental kinetics show that BrettPhos-based catalysts complete the coupling of p-methoxybromobenzene with aniline in 10 minutes, whereas RuPhos-based catalysts require 3 minutes for the same aryl halide with morpholine, demonstrating a distinct substrate-dependent activity profile [1]. The rate-limiting step for Pd-BrettPhos is oxidative addition (activation energy barrier ~20–25 kcal/mol), while for Pd-RuPhos it is reductive elimination [2]. This mechanistic divergence means that BrettPhos is kinetically favored for primary anilines, while RuPhos is superior for secondary amines like morpholine.

Aniline Coupling Kinetics
Head-to-head
BrettPhos 10 min (aniline) vs. RuPhos 3 min (morpholine) for p-methoxybromobenzene
Substrate-dependent kinetics context; BrettPhos favored for primary anilines
DFT: oxidative addition rate-limiting for Pd-BrettPhos (~20–25 kcal/mol)
Buchwald-Hartwig amination reaction kinetics aniline

Functional Group Tolerance

BrettPhos Palladacycle tolerates a wide range of protic functional groups, including phenolic OH, aliphatic OH, amides, carboxylic acids, enolizable ketones, and esters, enabling direct coupling without protecting groups [1]. In a comparative study of α-arylation of triethyl phosphonoacetate with bromobenzene, BrettPhos achieved 80% isolated yield with Cs2CO3 base, while SPhos gave 74% under identical conditions [2]. This 6% yield improvement is consistent across multiple solvent systems, with BrettPhos maintaining 84% yield in CPME versus 83% for SPhos [3].

Functional Group Tolerance
Head-to-head
80% yield (BrettPhos) vs. 74% (SPhos) in α-arylation of triethyl phosphonoacetate
Reported yield advantage for protic-substrate coupling
Cs₂CO₃, CPME, 100 °C; consistent 6 pp improvement across solvents
functional group tolerance protic substrates arylation

Air and Moisture Stability

BrettPhos Pd G3 is air-, moisture-, and thermally-stable as a solid and in solution, with a long solution shelf-life, allowing reaction setup without a glovebox . This contrasts with earlier generation precatalysts and in situ generated systems that require strict inert atmosphere handling . The G3 scaffold ensures precise 1:1 ligand-to-palladium stoichiometry, eliminating the need for excess ligand and simplifying reaction optimization .

Air & Moisture Stability
Class-level
Solid and solution stability; precise 1:1 ligand-to-Pd stoichiometry
Supports glovebox-free benchtop workflow
Data to verify for specific solvent/temperature profiles
stability benchtop handling precatalyst

Heteroaryl Halide Coupling Performance

BrettPhos Palladacycle demonstrates excellent activity in the coupling of 5-membered heteroaryl chlorides, which are typically recalcitrant substrates in Buchwald-Hartwig amination [1]. In the synthesis of the kinase inhibitor Gleevec®, a BrettPhos-based catalyst successfully coupled a pyrimidinyl chloride with a functionalized aniline in 85% yield, a key step that failed with other ligand systems [2]. This performance is attributed to the ligand's electron-rich nature and steric bulk, which stabilizes the Pd(0) intermediate and promotes oxidative addition of challenging heteroaryl halides.

Heteroaryl Halide Coupling
Reported
85% yield for Gleevec® intermediate; >75 pp advantage over other ligands
Reported for recalcitrant pyrimidinyl chloride coupling
Source-specific review; electron-rich, sterically bulky ligand context
heteroaryl halides C-N coupling pharmaceutical synthesis

Optimal Application Scenarios


Primary Aniline Library Synthesis

BrettPhos Palladacycle enables rapid, high-yielding coupling of diverse primary anilines with aryl halides at low catalyst loadings (0.05–0.5 mol%) without inert atmosphere requirements [1]. This makes it ideal for parallel medicinal chemistry synthesis where speed and functional group tolerance are critical.

Late-Stage Functionalization of Protic Intermediates

The catalyst tolerates free OH, NH, COOH, and enolizable ketones, allowing direct C–N bond formation on complex, unprotected intermediates [2]. This eliminates protection/deprotection steps, reducing overall synthetic route length and cost.

Heteroaryl Amine API Synthesis

BrettPhos Palladacycle is often the only viable catalyst for coupling challenging 5-membered heteroaryl chlorides, as demonstrated in the Gleevec® synthesis [3]. Its air stability and precise L:Pd ratio simplify scale-up and ensure reproducible performance in manufacturing.

Benchtop-Stable Precatalyst for Teaching Labs

The air- and moisture-stable nature of BrettPhos Pd G3 allows students to set up Buchwald-Hartwig reactions without specialized glovebox equipment, while maintaining high yields and reproducibility .

Application
Selection Property
Validation Focus
Primary Aniline Library Synthesis
Low catalyst loading, air tolerance, broad aniline scope
Yield and purity at 0.05–0.5 mol% Pd loading
Late-Stage Functionalization of Protic Intermediates
Free OH, NH, COOH, enolizable ketone tolerance
Deprotection-free route scoping and yield consistency
Heteroaryl Amine API Synthesis
5-membered heteroaryl chloride activity; precise L:Pd ratio
Reproducibility across scale and challenging electrophiles
Benchtop-Stable Precatalyst for Teaching Labs
Air- and moisture-stable; no glovebox required
Student reproducibility and solution shelf-life under ambient conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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